80-Fold Superior Anti-Proliferative Potency Against Gallium-Resistant Lung Cancer Cells Relative to Gallium Acetylacetonate
Compound 5476423 (the target compound) exhibited an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when evaluated against gallium-resistant A549 human lung adenocarcinoma cells (R-cells) under identical assay conditions [1]. The fold change was derived from parallel IC50 determinations; the abstract reports an 80-fold potency shift for 5476423 versus GaAcAc.
| Evidence Dimension | Anti-proliferative IC50 in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold lower IC50 relative to GaAcAc (fold change = 80) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); IC50 normalized to 1 (reference) |
| Quantified Difference | 80-fold increased potency |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 cells (R-cells); anti-proliferative assay |
Why This Matters
This directly quantifies the ability of 5476423 to overcome gallium resistance far more effectively than the parent gallium compound, establishing it as a superior starting point for developing resistance-breaking therapeutics.
- [1] Oyewumi MO, et al. Bioorg Med Chem Lett. 2014;24(18):4553-4556. DOI: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
